9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 478706-06-8
VCID: VC4134678
InChI: InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-18-16-23(33-36-29(2,3)30(4,5)37-33)21-25(27)26-22-24(17-19-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC
Molecular Formula: C32H47B2NO4
Molecular Weight: 531.3

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS No.: 478706-06-8

Cat. No.: VC4134678

Molecular Formula: C32H47B2NO4

Molecular Weight: 531.3

* For research use only. Not for human or veterinary use.

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole - 478706-06-8

Specification

CAS No. 478706-06-8
Molecular Formula C32H47B2NO4
Molecular Weight 531.3
IUPAC Name 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Standard InChI InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-18-16-23(33-36-29(2,3)30(4,5)37-33)21-25(27)26-22-24(17-19-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3
Standard InChI Key VWWIAQNEZFWMFK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure consists of a carbazole heterocycle functionalized at the 3- and 6-positions with pinacol boronate esters and at the 9-position with an n-octyl chain. The boronate groups, protected as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester), enhance stability and reactivity in Suzuki-Miyaura couplings. The octyl chain improves solubility in organic solvents, facilitating handling in synthetic workflows .

Key structural identifiers include:

  • IUPAC Name: 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC

  • InChI Key: VWWIAQNEZFWMFK-UHFFFAOYSA-N

Synthetic Pathways

While explicit synthetic details for this compound are scarce in publicly available literature, analogous carbazole boronate esters are typically prepared via:

  • Lithiation-Borylation: Direct borylation of carbazole derivatives using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .

  • Ullmann Coupling: Copper-mediated coupling of halogenated carbazoles with boronic acid derivatives.

Reaction conditions likely involve inert atmospheres (N₂/Ar) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Post-synthesis purification is achieved via column chromatography or recrystallization, yielding white to off-white crystalline solids .

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValueSource
AppearanceWhite to off-white crystalline powder
Melting Point130–134°C
Purity (HPLC)≥98.0%
SolubilitySoluble in THF, DCM, DMSO
Storage Stability−20°C (1 month), −80°C (6 months)

The compound’s solubility profile enables its use in solution-phase reactions, though precipitation may occur in aqueous mixtures . Thermal stability up to 134°C permits applications in high-temperature processes .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a bifunctional boronate reagent in palladium-catalyzed cross-couplings, enabling C–C bond formation between aryl halides and carbazole derivatives. For example:

Ar–X+Carbazole–Bpin2Pd(PPh3)4,baseAr–Carbazole–Ar\text{Ar–X} + \text{Carbazole–Bpin}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ar–Carbazole–Ar}

Such reactions are pivotal in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs) .

Materials Science Applications

  • OLEDs: As a hole-transporting material, carbazole derivatives improve device efficiency due to their high triplet energy levels .

  • Organic Photovoltaics (OPVs): Boronate-functionalized carbazoles act as electron donors in bulk heterojunction solar cells.

Research Findings and Advancements

Photophysical Studies

Carbazole-based compounds exhibit tunable emission properties. In a 2010 study, 3,6-disubstituted carbazoles demonstrated fluorescence quantum yields up to 0.68 in the solid state, with emission maxima adjustable via substituent modification . For 9-Octyl-3,6-bis(pinacol boronate)-carbazole, analogous structural features suggest potential for blue-green emission, though experimental data specific to this compound are pending publication .

Stability and Reactivity

Hazard CategoryPrecautionary MeasuresSource
Skin/IrritationAvoid direct contact; use PPE
Environmental ToxicityDispose via hazardous waste protocols

The compound is labeled for research use only, with no human or veterinary applications .

Future Directions

  • Optoelectronic Materials: Optimizing substituents to enhance charge carrier mobility in OLEDs.

  • Drug Discovery: Exploring carbazole-boronate hybrids as kinase inhibitors or antimicrobial agents.

  • Catalysis: Developing asymmetric variants of Suzuki-Miyaura couplings using chiral carbazole ligands.

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